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Disclaimer: Direct toxicological data for 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-

9(R)-carboxy-HHC) is not currently available in peer-reviewed literature. This document

provides a comprehensive overview based on the metabolic pathway of its parent compound,

Hexahydrocannabinol (HHC), and toxicological principles derived from its structural analog, 11-

nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). The information herein is intended to

guide research and development; it is not a substitute for empirical toxicological evaluation.

Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in

consumer markets.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), HHC undergoes

extensive metabolism in the human body, leading to various transformation products.[2] One of

the terminal metabolites is 11-nor-9-carboxy-HHC, which exists as two stereoisomers, 9(R)-

HHC-COOH and 9(S)-HHC-COOH, due to the stereocenter at the C9 position.[3][4]

This technical guide focuses on the 9(R) epimer, 11-nor-9(R)-carboxy-HHC, which is often the

more abundant stereoisomer found in biological samples after HHC consumption.[5] Given the

absence of direct safety and toxicity data, this document extrapolates a potential toxicological

profile by examining its metabolic formation, the pharmacology of its parent compounds, and

the well-established profile of the analogous THC metabolite, THC-COOH. Furthermore, it

outlines the necessary experimental protocols required to definitively characterize its safety

profile.
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Metabolism, Pharmacokinetics, and
Pharmacodynamics
Metabolic Pathway
The biotransformation of HHC parallels that of THC.[2] The process is primarily hepatic and

occurs in two main phases.

Phase I Metabolism: The parent compound, 9(R)-HHC, is first hydroxylated at the 11-

position by cytochrome P450 (CYP450) enzymes (primarily CYP2C9 and CYP3A4 are

implicated for THC) to form an active metabolite, 11-hydroxy-9(R)-HHC.[6][7] This

intermediate is then further oxidized by dehydrogenases to yield the terminal carboxylic acid

metabolite, 11-nor-9(R)-carboxy-HHC.[2]

Phase II Metabolism: The carboxy metabolite can then be conjugated with glucuronic acid to

form a more water-soluble glucuronide conjugate, which facilitates its elimination from the

body, primarily via urine.[8]
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Metabolic Pathway of 9(R)-HHC.

Pharmacokinetics
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While specific pharmacokinetic data for 11-nor-9(R)-carboxy-HHC is limited, inferences can be

drawn from its detection in biological fluids and the behavior of THC-COOH. As the terminal,

water-soluble metabolite, it is expected to have a long elimination half-life, potentially remaining

detectable in urine for several days to weeks after consumption, depending on the dose and

frequency of use.[8] This persistence makes it a key biomarker for confirming HHC intake in

forensic and toxicological analyses.[9]

Pharmacodynamics and Receptor Activity
The psychoactive effects of cannabinoids are primarily mediated by their binding to

cannabinoid receptors CB1 and CB2. The parent compound, 9(R)-HHC, is an agonist at both

receptors with a binding affinity similar to that of Δ⁹-THC.[1][10] The intermediate metabolite,

11-hydroxy-HHC, is also considered pharmacologically active.[6]

However, the addition of a carboxyl group at the C-9 position, as seen in the analogous

metabolite THC-COOH, drastically reduces or eliminates binding affinity for cannabinoid

receptors.[11] THC-COOH is considered pharmacologically inactive with no psychoactive

effects.[8] By extension, 11-nor-9(R)-carboxy-HHC is strongly presumed to be an inactive

metabolite with no significant affinity for CB1 or CB2 receptors.

Compound
CB1 Receptor
Affinity (Ki)

CB2 Receptor
Affinity (Ki)

Activity

9(R)-HHC (Parent) ~15 nM[1] ~13 nM[1] Agonist

11-hydroxy-HHC

(Precursor)

Data not available

(Presumed Active)[6]

Data not available

(Presumed Active)[6]
Presumed Agonist

11-nor-9(R)-carboxy-

HHC

Data not available

(Presumed Inactive)

Data not available

(Presumed Inactive)
Presumed Inactive

Δ⁹-THC (Reference) ~15 - 35 nM[1][12] ~9.1 nM[1] Partial Agonist

11-nor-9-carboxy-THC

(Analog)
Negligible[11] Negligible[11] Inactive

Inferred Toxicological Profile
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The following profile is inferred from available data on HHC and THC-COOH. Empirical studies

are required for confirmation.

Toxicological Endpoint
Inferred Profile for 11-nor-
9(R)-carboxy-HHC

Basis for Inference

Acute Oral Toxicity
Very Low Toxicity (Likely GHS

Category 5 or Unclassified)

Parent compound HHC is

OECD Category 4 (LD50 est.

1000 mg/kg in rats). Terminal

carboxy metabolites of

cannabinoids are generally

considered less toxic than their

parent compounds.

Genotoxicity/Mutagenicity
Data not available; presumed

to be non-genotoxic.

THC and its metabolites have

not demonstrated consistent

genotoxic potential. However,

this must be confirmed

experimentally.

Cytotoxicity Data not available; likely low.

As a terminal metabolite, it is

expected to have low

biological reactivity.

Cardiotoxicity (hERG) Data not available.

No information exists on the

potential for HHC or its

metabolites to inhibit the hERG

channel. This is a critical data

gap.

Reproductive/Developmental Data not available.
No data exists for HHC or its

metabolites.

Recommended Experimental Protocols for
Toxicological Assessment
To establish a definitive toxicological profile, a standard battery of tests is required. The

following sections detail the methodologies for key in vitro and in vivo assays.
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Acute Oral Toxicity – Acute Toxic Class Method (OECD
423)
This test provides an estimated Lethal Dose (LD50) and information on the hazardous

properties of a substance.

Methodology: The study is performed in a stepwise manner using a small number of animals

(typically rats), usually starting at a dose of 300 mg/kg. Three animals of a single-sex are used

per step. Depending on the outcome (mortality or morbidity), the dose is either increased (e.g.,

to 2000 mg/kg) or decreased (e.g., to 5 mg/kg) for the next step. Animals are observed for

mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS

effects), and body weight changes for at least 14 days. The substance is classified into one of

five toxicity categories based on the number of mortalities observed at specific dose levels.

Workflow for OECD 423 Acute Toxic Class Method.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test
(OECD 471)
This in vitro assay assesses the potential of a substance to induce gene mutations (point

mutations) in bacteria.

Methodology: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are

exposed to the test substance at various concentrations.[13] The exposure occurs both with

and without an exogenous metabolic activation system (S9 fraction from rat liver) to simulate

mammalian metabolism.[14] The bacteria are then plated on a minimal agar medium lacking

the required amino acid. If the test substance is a mutagen, it will cause a reverse mutation,

allowing the bacteria to synthesize the essential amino acid and form visible colonies. A dose-

dependent increase in the number of revertant colonies compared to a solvent control indicates

a positive result.[14]
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Workflow for OECD 471 Ames Test.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
(OECD 487)
This assay detects chromosomal damage (clastogenicity) or changes in chromosome number

(aneugenicity) in cultured mammalian cells.
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Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to

the test substance at three or more analyzable concentrations, with and without S9 metabolic

activation.[15] After exposure, the cells are treated with cytochalasin B, an agent that blocks

cytokinesis but not nuclear division, resulting in binucleated cells.[5] The cells are then

harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for

the presence of micronuclei—small, membrane-bound DNA fragments or whole chromosomes

in the cytoplasm that were not incorporated into the daughter nuclei during mitosis. A

significant, dose-dependent increase in the frequency of micronucleated cells indicates a

genotoxic effect.[15]
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Workflow for OECD 487 Micronucleus Test.

Cardiotoxicity: hERG Inhibition Assay
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This assay assesses the potential of a compound to inhibit the hERG potassium channel, an

effect linked to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology: The "gold standard" method is manual or automated patch-clamp

electrophysiology.[16] A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is

used. The whole-cell voltage-clamp technique is applied to a single cell to measure the ionic

current flowing through the hERG channels. After establishing a stable baseline current, the

test compound is applied at increasing concentrations. The degree of inhibition of the hERG

current is measured at each concentration, allowing for the calculation of an IC50 value (the

concentration at which 50% of the current is inhibited). This value is a critical indicator of

potential cardiotoxicity.[17]
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Workflow for hERG Patch-Clamp Assay.

Conclusion and Future Directions
The toxicological profile of 11-nor-9(R)-carboxy-HHC remains uncharacterized. Based on its

metabolic pathway and analogy to THC-COOH, it is strongly presumed to be a
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pharmacologically inactive terminal metabolite with a low potential for acute toxicity. However,

this assumption requires empirical validation.

Significant data gaps exist, particularly concerning genotoxicity and cardiotoxicity. To ensure

consumer safety and meet regulatory standards, it is imperative that a comprehensive

toxicological assessment be conducted. The experimental protocols outlined in this guide,

including acute oral toxicity (OECD 423), bacterial mutagenicity (OECD 471), in vitro

chromosomal damage (OECD 487), and hERG inhibition assays, represent the minimum

necessary studies to begin constructing a reliable safety profile for this novel cannabinoid

metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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